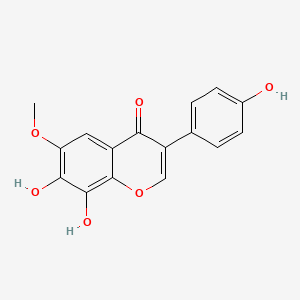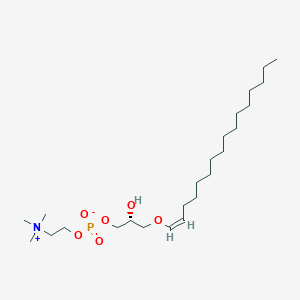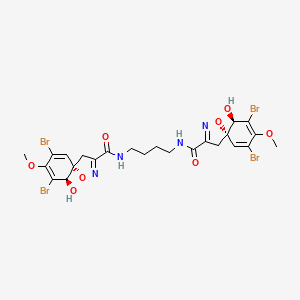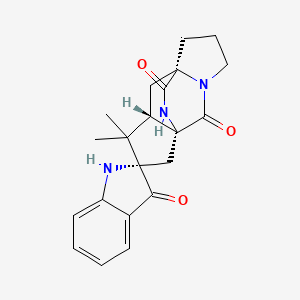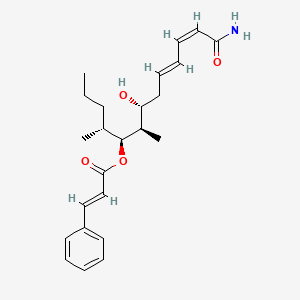
(4R,5S,6R,7R,9E,11Z)-13-amino-7-hydroxy-4,6-dimethyl-13-oxotrideca-9,11-dien-5-yl (2E)-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YM-47522 is a cinnamate ester obtained by the formal condensation of the carboxy group of trans-cinnamic acid with the 9-hydroxy group of 7,9-dihydroxy-8,10-dimethyltrideca-2,4-dienamide (the 4R,5S,6R,7R,9E,11Z stereoisomer). It is obtained from the fermentation broth of Bacillus sp.YL-03709B and exhibits antifungal activity. It has a role as a metabolite, an antimicrobial agent and an antifungal agent. It is an enamide, a secondary alcohol, a cinnamate ester and a primary carboxamide.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been explored in the context of total synthesis, such as in the synthesis of Grahamimycin A1. The process involves intricate steps like the condensation of fragments and macrolactonization, demonstrating its utility in complex organic synthesis (Ohta et al., 1993).
- It is also significant in the synthesis of pheromone components for certain species like the bostrychid beetle, indicating its role in the study of biological signaling and communication (Y. Masuda et al., 2003).
Molecular Structure and Analysis
- Research into the molecular structure of similar compounds has been conducted, often involving X-ray diffraction data. Such studies are vital for understanding the compound's physical and chemical properties, which are essential in fields like material science and pharmaceuticals (J. Ganapathy et al., 2013).
Role in Asymmetric Synthesis
- The compound and its derivatives have been utilized in asymmetric synthesis, a critical area in producing enantiomerically pure compounds. This has applications in developing pharmaceuticals and other bioactive molecules (C. Marchionni & P. Vogel, 2001).
Applications in Organic Chemistry
- It has found use in regioselective enolization and alkylation processes, indicative of its versatility in organic synthesis strategies, which is important for creating various organic compounds with specific configurations (Raman K. Sharma & W. Lubell, 1996).
Implications in Medicinal Chemistry
- The synthesis of similar compounds has led to the development of various bioactive molecules, contributing to medicinal chemistry, particularly in drug design and discovery (V. L. Gein et al., 2020).
properties
Product Name |
(4R,5S,6R,7R,9E,11Z)-13-amino-7-hydroxy-4,6-dimethyl-13-oxotrideca-9,11-dien-5-yl (2E)-3-phenylprop-2-enoate |
|---|---|
Molecular Formula |
C24H33NO4 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
[(4R,5S,6R,7R,9E,11Z)-13-amino-7-hydroxy-4,6-dimethyl-13-oxotrideca-9,11-dien-5-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H33NO4/c1-4-11-18(2)24(19(3)21(26)14-9-6-10-15-22(25)27)29-23(28)17-16-20-12-7-5-8-13-20/h5-10,12-13,15-19,21,24,26H,4,11,14H2,1-3H3,(H2,25,27)/b9-6+,15-10-,17-16+/t18-,19-,21-,24+/m1/s1 |
InChI Key |
OJAGQZQYWOJBHT-PKJHRQCFSA-N |
Isomeric SMILES |
CCC[C@@H](C)[C@@H]([C@H](C)[C@@H](C/C=C/C=C\C(=O)N)O)OC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCCC(C)C(C(C)C(CC=CC=CC(=O)N)O)OC(=O)C=CC1=CC=CC=C1 |
synonyms |
YM 47522 YM-47522 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



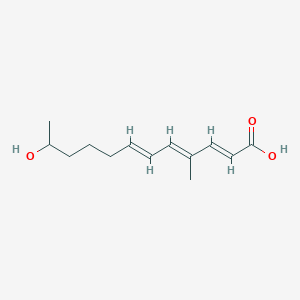
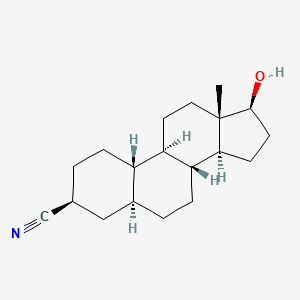
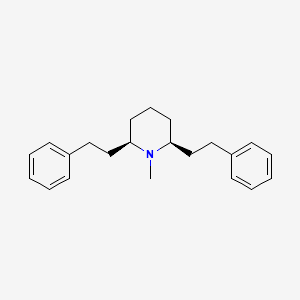
![[(2R,3R,5R,10S,12S,13R,14S,17R)-2-hydroxy-12-methoxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B1250735.png)
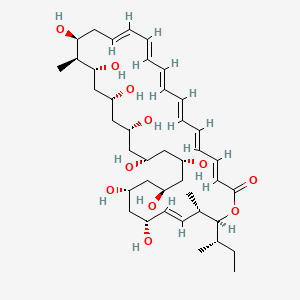
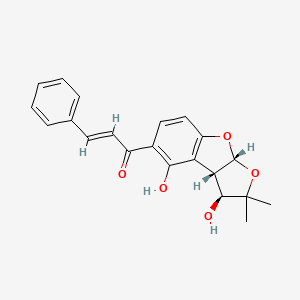
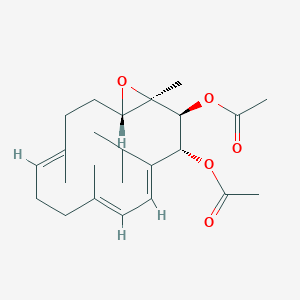
![(2S)-2-methyl-4-[(2R,12R,15R)-2,12,15-trihydroxy-15-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one](/img/structure/B1250739.png)
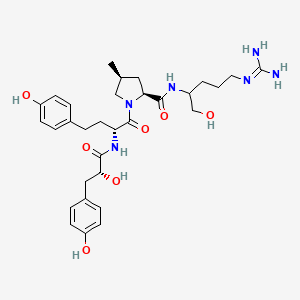
![2-(Hydroxymethyl)-3-[(1Z,3E)-1,3-pentadienyl]phenol](/img/structure/B1250742.png)
